N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide
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Overview
Description
N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide is a complex organic compound that features a cyclohexene ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the thiophene ring, and the final coupling with the benzamide group. Common synthetic routes may involve:
Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Introduction of the Thiophene Ring: Thiophene can be introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chloride in the presence of a base.
Coupling with Benzamide: The final step involves coupling the cyclohexene and thiophene intermediates with benzamide using condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide: shares similarities with other compounds containing cyclohexene, thiophene, and benzamide groups.
Thiophene derivatives: Compounds like thiophene-2-sulfonamide.
Benzamide derivatives: Compounds like N-(2-thiophenyl)-benzamide.
Uniqueness
- The unique combination of cyclohexene, thiophene, and benzamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(20-19-13-14-7-2-1-3-8-14)15-9-4-5-10-16(15)21-26(23,24)17-11-6-12-25-17/h1-2,4-6,9-14,21H,3,7-8H2,(H,20,22)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDZJXUPKYFAFH-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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